5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
827580-82-5 |
|---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H14N4S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,16H2,1H3,(H,17,19) |
InChI Key |
MQIAVOHXKKPQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzenesulfonamide with p-tolyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may be optimized for cost-effectiveness and yield. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies investigating its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be compared to related thiadiazol-2-amine derivatives, as detailed below:
Physicochemical and Structural Comparisons
- Electronic Effects: The 4-aminophenyl group in the target compound is electron-rich, contrasting with electron-withdrawing groups (e.g., nitro, chloro) in analogs like 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine (). This difference impacts redox properties and receptor binding .
- Crystallography: Derivatives like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () exhibit planar thiadiazole rings with dihedral angles of 21.9°–44.3°. The target compound’s amino group may disrupt planarity, altering crystal packing and stability .
Biological Activity
5-(4-aminophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an aminophenyl group and a tolyl group attached to a thiadiazole ring. The molecular formula is , with a molecular weight of approximately 282.36 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 827580-82-5 |
| Molecular Formula | C15H14N4S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Its structure allows it to interact with bacterial cell membranes or intracellular targets, disrupting normal cellular processes.
- Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi:
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Against Staphylococcus aureus: MIC = 32 μg/mL
- Against Escherichia coli: MIC = 64 μg/mL
- Against Candida albicans: MIC = 42 μg/mL
These findings suggest that the compound has the potential to be developed into an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis. In vitro studies indicated that the compound could reduce cell viability in certain cancer cell lines significantly .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with thiadiazole derivatives:
- Antifungal Activity : A derivative was shown to exhibit antifungal effects comparable to standard treatments like fluconazole, with significant inhibition percentages against Aspergillus niger and Candida albicans .
- Antituberculosis Activity : Thiadiazole compounds have been identified as potential candidates for treating tuberculosis due to their ability to inhibit mycobacterial growth .
- Analgesic and Anti-inflammatory Effects : Some studies have suggested that these compounds may also possess analgesic and anti-inflammatory properties, making them candidates for further pharmacological exploration .
Q & A
Q. Table 1. Synthetic Optimization of Thiadiazole Derivatives
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol, reflux (4 h) | 73 | 95% | |
| Ultrasound, 25°C (2 h) | 85 | 98% | |
| POCl₃, 90°C (3 h) | 68 | 92% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
